molecular formula C12H13N3O2 B14080611 N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide CAS No. 104634-22-2

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide

Cat. No.: B14080611
CAS No.: 104634-22-2
M. Wt: 231.25 g/mol
InChI Key: SHASLYNHHQFSRC-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a hydroxyethyl group and a carboxamide group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide typically involves the reaction of 3-methylquinoxaline-2-carboxylic acid with ethanolamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as triflic acid. The reaction proceeds through the formation of an intermediate ester, which is then converted to the desired carboxamide by the action of ethanolamine .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed

    Oxidation: Formation of 3-methylquinoxaline-2-carboxylic acid.

    Reduction: Formation of 3-methyl-1,2-dihydroquinoxaline-2-carboxamide.

    Substitution: Formation of various substituted quinoxaline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydroxyethyl group enhances its solubility and facilitates its transport across cell membranes. The quinoxaline core is responsible for its biological activity, as it can interact with nucleic acids and proteins, leading to various cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)-3-methylquinoxaline-2-carboxamide is unique due to its specific combination of a quinoxaline core with a hydroxyethyl and carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

104634-22-2

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-methylquinoxaline-2-carboxamide

InChI

InChI=1S/C12H13N3O2/c1-8-11(12(17)13-6-7-16)15-10-5-3-2-4-9(10)14-8/h2-5,16H,6-7H2,1H3,(H,13,17)

InChI Key

SHASLYNHHQFSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)NCCO

Origin of Product

United States

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